N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Description
Historical Development of Azetidine-Based Carboxamides
The evolution of azetidine chemistry traces back to mid-20th century investigations into non-proteinogenic amino acids, where azetidine-2-carboxylic acid was identified as a proline analog in Convallaria majalis and Polygonatum species. Early synthetic efforts focused on ring-closure strategies using γ-amino-α-halobutyric acid precursors, laying groundwork for later medicinal applications. The 1980s marked a turning point with the development of 3-phenoxyazetidine carboxamides as anorexigenic and antidepressant agents, demonstrating the scaffold’s versatility. Contemporary advances, particularly in catalytic asymmetric synthesis and computational modeling, enabled precise functionalization at the azetidine 3-position – a critical feature of the title compound.
Significance in Medicinal Chemistry and Drug Discovery
Azetidine’s 88° ring strain (versus 109.5° in unstrained tetrahedral geometry) creates unique electronic environments that enhance binding affinity while maintaining acceptable metabolic stability. The title compound capitalizes on this through:
| Feature | Pharmacological Advantage |
|---|---|
| 3-Carboxamide moiety | Hydrogen-bond donor/acceptor for target engagement |
| Difluorobenzoyl group | Enhanced membrane permeability via lipophilicity |
| Cyclohexenyl ethyl chain | Conformational restriction for selectivity tuning |
This strategic functionalization aligns with the “privileged scaffold” paradigm, where azetidine derivatives show diverse activity across >15 therapeutic areas. The compound’s modular design enables rapid analog synthesis for structure-activity relationship studies, particularly in central nervous system and oncology targets.
Strain-Driven Reactivity Principles of the Azetidine Scaffold
The azetidine ring’s 4-membered structure imposes significant angle strain (≈25 kcal/mol versus cyclopentane), which manifests in three key reactivity features:
- Ring-Opening Susceptibility : Nucleophilic attack at the azetidine nitrogen is facilitated by strain relief, enabling covalent inhibition strategies as seen in monoacylglycerol lipase inhibitors.
- Conformational Rigidity : The chair-inverted geometry of N-substituted azetidines pre-organizes substituents for optimal target binding, reducing entropy penalties during molecular recognition.
- Enhanced Dipole Moments : Azetidine’s ring strain increases the nitrogen lone pair’s reactivity, potentiating interactions with electrophilic enzyme residues.
In the title compound, these properties are harnessed through the 3-carboxamide’s hydrogen-bonding capacity and the difluorobenzoyl group’s electron-withdrawing effects, which synergistically stabilize transition states during target engagement.
Structural Uniqueness Among Functionalized Azetidines
Comparative analysis reveals distinctive features of this compound:
$$
\text{Structural Feature} = \underbrace{\text{Azetidine Core}}{\text{Strain Modulation}} + \underbrace{\text{3-Carboxamide}}{\text{Polar Interactions}} + \underbrace{\text{1-(3,4-DFB)}}{\text{Electron Tuning}} + \underbrace{\text{N-CH}2\text{CH}2\text{C}6\text{H}9}{\text{Steric Guidance}}
$$
The 3,4-difluorobenzoyl (DFB) group provides dual ortho-fluorine atoms that:
- Reduce oxidative metabolism via cytochrome P450 inhibition
- Enhance π-stacking with aromatic residues in binding pockets
- Lower pKa of adjacent carbonyl oxygen, strengthening hydrogen bonds
Meanwhile, the cyclohexenyl ethyl chain adopts a pseudo-chair conformation that sterically blocks off-target interactions while maintaining solubility through partial ring saturation.
Current Research Landscape and Scientific Importance
Recent advances in the compound’s applications focus on three domains:
Targeted Protein Degradation : The azetidine scaffold’s strain facilitates development of proteolysis-targeting chimeras (PROTACs), where its rigid structure optimizes linker geometry between E3 ligase binders and target proteins.
Covalent Drug Design : Researchers are exploiting the azetidine nitrogen’s enhanced nucleophilicity to create irreversible inhibitors. For example, Michael acceptor moieties at the 3-position enable selective cysteine targeting in kinase domains.
Multifunctional Agents : Hybrid molecules combining the title compound’s core with NO-donor groups or metallopharmaceutical motifs show promise in overcoming antimicrobial resistance through parallel mechanisms of action.
Ongoing structural optimization studies employ quantum mechanical calculations at the ωB97X-D/cc-pVTZ level to predict substituent effects on ring strain and bioavailability. Early results suggest that replacing the cyclohexenyl group with bicyclic systems could further enhance blood-brain barrier penetration for neurotherapeutic applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c20-16-7-6-14(10-17(16)21)19(25)23-11-15(12-23)18(24)22-9-8-13-4-2-1-3-5-13/h4,6-7,10,15H,1-3,5,8-9,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBSJXVBNMUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling of the Fragments: The final step involves coupling the cyclohexene, difluorobenzoyl, and azetidine fragments under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzoyl group could enhance binding affinity and specificity, while the azetidine ring might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Difluorobenzoyl Moieties
Compound A: tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate
- Key Features: 2,4-Difluorobenzoyl group linked to a pyridinone scaffold. Alanine ester side chain with a tert-butyl protecting group.
- Comparison: The 3,4-difluorobenzoyl group in the target compound may exhibit distinct electronic and steric effects compared to Compound A’s 2,4-difluorobenzoyl group, altering interactions with enzymatic active sites (e.g., p38 MAP kinase) .
Compound B: 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol
- Key Features: Cyclohexenylethylamine substituent. Phenolic hydroxyl group.
- Comparison: Both compounds share the cyclohex-1-en-1-ylethyl group, which contributes to lipophilicity. However, Compound B’s phenolic hydroxyl may limit blood-brain barrier penetration compared to the target compound’s carboxamide .
Compounds with Azetidine or Similar Heterocycles
Compound C: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features :
- Benzamide core with a hydroxy-tert-butyl group.
- Lacks fluorination or cyclohexenyl substituents.
Pharmacokinetic and Physicochemical Properties
Therapeutic Implications
- Its lipophilic substituents may enhance tissue penetration compared to polar analogs like Compound B.
- Compound A : Explicitly reported as a p38 MAP kinase inhibitor for inflammatory diseases, highlighting the role of fluorinated benzoyl groups in enzyme binding .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized as follows:
- Molecular Formula: C17H20F2N2O2
- Molecular Weight: 320.35 g/mol
- IUPAC Name: this compound
The compound features a cyclohexene moiety and a difluorobenzoyl group, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, an investigation into azetidine derivatives demonstrated that certain substitutions on the azetidine ring enhance cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Antimicrobial Properties
The antimicrobial potential of related compounds has been explored extensively. A study on azetidinone derivatives showed promising results against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were reported to be in the range of 256 to 512 μg/mL for effective derivatives . This suggests that modifications similar to those in this compound could yield compounds with enhanced antibacterial properties.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Signaling Pathways: It is suggested that the compound can modulate signaling pathways related to cell survival and proliferation, particularly in cancer cells.
- Interaction with DNA: Some azetidine derivatives have been shown to intercalate with DNA, leading to disruption of replication processes.
Case Studies
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of azetidine derivatives on human cancer cell lines. The results indicated that the introduction of a difluorobenzoyl group significantly increased cytotoxicity compared to non-fluorinated analogs. The IC50 values for the most active compounds were below 10 µM, indicating potent activity .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of azetidine derivatives against clinical isolates. The study found that certain modifications led to enhanced activity against resistant strains of bacteria, with ZOI (zone of inhibition) measurements indicating significant efficacy at concentrations as low as 128 µg/mL .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis of structurally analogous carboxamides (e.g., benzothiazole-3-carboxamides) involves nucleophilic substitution and condensation reactions. Key parameters include:
- Solvent selection : Ethanol or ethanol/ethyl acetate mixtures are common for achieving moderate yields (e.g., 45–70% yields in analogous compounds) .
- Catalysts : Acidic or basic conditions may optimize amide bond formation. For example, trifluoroacetic acid (TFA) is often used for activating carbonyl groups.
- Temperature : Reactions are typically conducted under reflux (70–80°C) to enhance reactivity while avoiding decomposition.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Example Table for Reaction Optimization:
| Parameter | Condition Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. DMF | Ethanol improves selectivity |
| Temperature | 25°C vs. 80°C | Higher temps favor completion |
| Catalyst (TFA) | 0.1–1.0 equiv. | Excess reduces side products |
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm, fluorobenzoyl groups at δ 7.0–8.0 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 328.387 Da) and fragmentation patterns.
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or aqueous buffers with surfactants (e.g., Tween-80).
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain biological compatibility .
- Sonication : Enhance dissolution via ultrasonic agitation for 10–15 minutes.
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., fluorobenzoyl’s electron-withdrawing effects) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Simulates interactions with enzymes (e.g., kinase ATP-binding pockets) over 100-ns trajectories to identify key residues.
- Docking Software (AutoDock Vina) : Screens against protein databases (PDB IDs) using flexible ligand protocols .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexenyl group (e.g., saturation to cyclohexyl) or fluorobenzoyl moiety (e.g., trifluoromethyl substitution) .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., IC₅₀ in kinase assays) or cell viability (MTT) assays.
Example SAR Table:
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | None | 50 | 1.0 |
| Cyclohexyl Analog | Saturated ring | 120 | 0.8 |
| Trifluoromethyl | -CF₃ substitution | 30 | 2.5 |
Q. How should contradictory data between in vitro and in vivo efficacy studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax, AUC) via LC-MS/MS to identify metabolic instability .
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ¹⁴C) to evaluate penetration into target organs.
- Orthogonal Assays : Validate target engagement with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
Q. What experimental designs are suitable for probing the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical interaction residues.
Key Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
